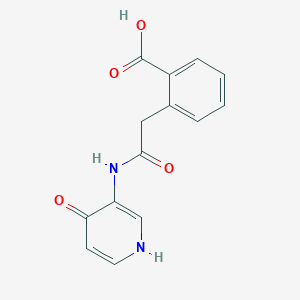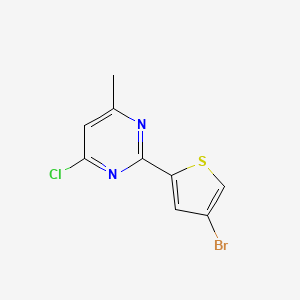
9S-Hydroxy Gibberellin A1 Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9S-Hydroxy Gibberellin A1 Methyl Ester: is a derivative of gibberellic acid, a well-known plant growth regulator. This compound is part of the gibberellin family, which plays a crucial role in various plant growth and developmental processes, including seed germination, stem elongation, and flowering .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9S-Hydroxy Gibberellin A1 Methyl Ester typically involves the hydroxylation of Gibberellin A1 Methyl Ester. This process can be achieved through various chemical reactions, including oxidation and hydroxylation, under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves biotechnological methods, utilizing microbial fermentation processes. Specific strains of fungi or bacteria are employed to produce gibberellins, which are then chemically modified to obtain the desired ester .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Catalysts: Various catalysts, such as palladium on carbon, can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9S-Hydroxy Gibberellin A1 Methyl Ester is used as a reference standard for the study of gibberellin biosynthesis and metabolism. It serves as a model compound for understanding the chemical behavior of gibberellins .
Biology: In biological research, this compound is utilized to study plant growth and development. It helps in elucidating the role of gibberellins in various physiological processes, such as seed germination, stem elongation, and flowering .
Medicine: While its primary applications are in plant biology, there is ongoing research into its potential medicinal uses. Studies are exploring its effects on human cells and its potential as a therapeutic agent .
Industry: In the agricultural industry, this compound is used to enhance crop yields and improve plant growth. It is applied to various crops to promote growth and increase productivity .
Wirkmechanismus
The mechanism of action of 9S-Hydroxy Gibberellin A1 Methyl Ester involves its interaction with specific receptors in plant cells. Upon binding to these receptors, it activates signal transduction pathways that lead to the transcription of genes involved in growth and development. The compound primarily targets DELLA proteins, which are growth inhibitors. By promoting the degradation of DELLA proteins, it removes growth limitations and stimulates cell division and elongation .
Vergleich Mit ähnlichen Verbindungen
- Gibberellin A1 Methyl Ester
- Gibberellin A3 (Gibberellic Acid)
- Gibberellin A4
- Gibberellin A7
Uniqueness: 9S-Hydroxy Gibberellin A1 Methyl Ester is unique due to its specific hydroxylation pattern, which imparts distinct biological activity. Compared to other gibberellins, it has a higher affinity for certain receptors and exhibits unique effects on plant growth and development .
Eigenschaften
Molekularformel |
C20H26O7 |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
methyl (1R,2R,5S,8R,9S,10R,12S)-5,7,12-trihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate |
InChI |
InChI=1S/C20H26O7/c1-9-14(22)19-8-18(9,25)6-4-10(19)20-7-5-11(21)17(2,16(24)27-20)13(20)12(19)15(23)26-3/h10-14,21-22,25H,1,4-8H2,2-3H3/t10-,11+,12-,13-,14?,17?,18+,19-,20-/m1/s1 |
InChI-Schlüssel |
ZSSCZYIXYKJZDR-JMKOUVMDSA-N |
Isomerische SMILES |
CC12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5O)O)C(=O)OC)OC2=O)O |
Kanonische SMILES |
CC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5O)O)C(=O)OC)OC2=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-Bromo-5-fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13447796.png)

![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoic acid](/img/structure/B13447812.png)
![4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13447813.png)


![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid](/img/structure/B13447835.png)




![3H-Benzo[c][1,2]oxathiol-3-one](/img/structure/B13447869.png)


